![molecular formula C13H10FN5S B4791951 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)pyridine](/img/structure/B4791951.png)
2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)pyridine
Overview
Description
2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science.
Mechanism of Action
The mechanism of action of 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)pyridine is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting various enzymes and signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects
Studies have shown that 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)pyridine can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in various animal models. It has also been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)pyridine in lab experiments is its broad spectrum of pharmacological activities, which makes it a versatile tool for studying various biological processes. However, its limited solubility in water and potential toxicity at high concentrations can be a limitation for some experiments.
Future Directions
Future research on 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)pyridine could focus on:
1. Developing more efficient synthesis methods to improve yield and purity.
2. Investigating the mechanism of action of 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)pyridine in more detail to identify potential targets for drug development.
3. Studying the pharmacokinetics and pharmacodynamics of 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)pyridine in animal models and humans to determine its safety and efficacy.
4. Exploring the potential applications of 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)pyridine in agriculture and materials science.
5. Developing derivatives of 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)pyridine with improved pharmacological properties.
Conclusion
In conclusion, 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)pyridine is a promising chemical compound with potential applications in various fields. Its broad spectrum of pharmacological activities and potential as a drug candidate make it a valuable tool for scientific research. Further studies are needed to fully understand its mechanism of action and explore its potential applications.
Scientific Research Applications
2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)pyridine has been studied extensively for its potential applications in medicine. It has been found to exhibit antimicrobial, anti-inflammatory, and anticancer properties. In addition, it has shown promise as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-[[1-(4-fluorophenyl)tetrazol-5-yl]methylsulfanyl]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN5S/c14-10-4-6-11(7-5-10)19-12(16-17-18-19)9-20-13-3-1-2-8-15-13/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMLFYNFNUSHPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC2=NN=NN2C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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